molecular formula C7H10BrNO4 B13358807 Ethyl 4-bromo-2-(methoxyimino)-3-oxobutanoate

Ethyl 4-bromo-2-(methoxyimino)-3-oxobutanoate

Katalognummer: B13358807
Molekulargewicht: 252.06 g/mol
InChI-Schlüssel: LULLGGWIEBUSRX-RMKNXTFCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-bromo-2-(methoxyimino)-3-oxobutanoate is an organic compound with significant applications in various fields of chemistry and biology This compound is characterized by its unique structure, which includes a bromine atom, a methoxyimino group, and an oxobutanoate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the reaction of ethyl 2,3-dioxobutyrate with bromine in an ether solution to yield the corresponding 4-bromo derivative . This intermediate can then be treated with methoxyamine to form the final product.

Industrial Production Methods

Industrial production of ethyl 4-bromo-2-(methoxyimino)-3-oxobutanoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its suitability for further applications.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-bromo-2-(methoxyimino)-3-oxobutanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents.

    Oxidation Reactions: The compound can undergo oxidation to form more oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while reduction reactions can produce hydroxylated compounds.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-bromo-2-(methoxyimino)-3-oxobutanoate has several scientific research applications:

Wirkmechanismus

The mechanism of action of ethyl 4-bromo-2-(methoxyimino)-3-oxobutanoate involves its interaction with specific molecular targets. The bromine atom and methoxyimino group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Vergleich Mit ähnlichen Verbindungen

Ethyl 4-bromo-2-(methoxyimino)-3-oxobutanoate can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C7H10BrNO4

Molekulargewicht

252.06 g/mol

IUPAC-Name

ethyl (2E)-4-bromo-2-methoxyimino-3-oxobutanoate

InChI

InChI=1S/C7H10BrNO4/c1-3-13-7(11)6(9-12-2)5(10)4-8/h3-4H2,1-2H3/b9-6+

InChI-Schlüssel

LULLGGWIEBUSRX-RMKNXTFCSA-N

Isomerische SMILES

CCOC(=O)/C(=N/OC)/C(=O)CBr

Kanonische SMILES

CCOC(=O)C(=NOC)C(=O)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.